Antibacterial Potency Differential: Carpetimycin B vs. Carpetimycin A
Carpetimycin B is not the most potent member of its class. In direct head-to-head testing against multiple bacterial strains, the antibacterial activity of Carpetimycin A was 8 to 64 times greater than that of Carpetimycin B. This establishes B as the appropriate low-activity comparator for SAR studies aimed at understanding the structural determinants of potency in this scaffold. [1]
| Evidence Dimension | Antibacterial potency ratio (fold-difference in MIC) |
|---|---|
| Target Compound Data | 1× (baseline for the carpetimycin series) |
| Comparator Or Baseline | Carpetimycin A: 8× to 64× more potent than B |
| Quantified Difference | Carpetimycin A is 8- to 64-fold more active than Carpetimycin B |
| Conditions | In vitro susceptibility testing against clinical isolates of Gram-positive and Gram-negative bacteria, including anaerobes; Antimicrobial Agents and Chemotherapy, 1982. |
Why This Matters
This quantifies the role of Carpetimycin B as the less active control in any study investigating the structure-activity relationship (SAR) of the carpetimycin family.
- [1] Kobayashi F, Saino Y, Koshi T, Hattori Y, Nakayama M, Iwasaki A, Mori T, Mitsuhashi S. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics. Antimicrob Agents Chemother. 1982 Apr;21(4):536-44. PMID: 6979308. View Source
